Product packaging for rac Penbutolol-d9(Cat. No.:CAS No. 1346747-40-7)

rac Penbutolol-d9

Cat. No.: B583693
CAS No.: 1346747-40-7
M. Wt: 300.49
InChI Key: KQXKVJAGOJTNJS-GQALSZNTSA-N
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Description

Evolution and Significance of Stable Isotope Labeling in Drug Discovery and Development

The application of stable isotope labeling in pharmaceutical research has evolved considerably, becoming an indispensable technique for elucidating the complex behavior of drugs within biological systems. Initially utilized as tracers to understand metabolic pathways, the role of stable isotopes, particularly deuterium (B1214612), has expanded significantly. musechem.comhwb.gov.in

Key applications and their significance include:

Mechanistic Elucidation: Early use of isotopic labeling focused on tracking the transformation of drug molecules in the body, providing invaluable insights into metabolic routes and reaction mechanisms.

ADME Studies: The incorporation of isotopes like deuterium and carbon-13 is crucial for comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies. musechem.comchemicalsknowledgehub.comnih.gov These studies are fundamental to assessing the safety and efficacy of new drug candidates. musechem.com

Improving Pharmacokinetics: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. researchgate.net This can lead to a more stable drug molecule with an extended half-life, potentially reducing dosing frequency. researchgate.net

Quantitative Analysis: Stable isotope-labeled compounds are widely used as internal standards in bioanalytical methods, such as mass spectrometry, to ensure accurate quantification of the parent drug in biological matrices. nih.gov

Rationale for Deuterium Incorporation in Penbutolol (B1679223) Analogs for Advanced Research Applications

Penbutolol is a beta-adrenergic blocking agent subject to metabolic processes in the body, including oxidation to metabolites like 4-hydroxy penbutolol. nih.govnih.govresearchgate.net The study of its pharmacokinetics and metabolic fate is essential for understanding its therapeutic action. The introduction of deuterium into the Penbutolol structure to create analogs like rac Penbutolol-d9 serves several critical research purposes:

Internal Standard for Bioanalysis: The primary application of this compound is as an internal standard for the quantitative analysis of Penbutolol in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Because deuterated standards have nearly identical chemical and physical properties to the analyte, they can effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise results. nih.govscispace.com

Pharmacokinetic and Metabolic Studies: Deuterium-labeled Penbutolol can be used to trace the drug's journey through the body, helping to accurately determine its absorption, distribution, metabolism, and excretion without altering its fundamental pharmacological properties. musechem.comadesisinc.com This allows for a detailed investigation of its metabolic pathways and the rate at which it is eliminated from the body. nih.gov

Overview of "this compound" in Contemporary Pre-Clinical and Analytical Research Frameworks

"this compound" is a deuterated form of Penbutolol, meaning it is a mixture of the different stereoisomers of the drug with nine hydrogen atoms replaced by deuterium. Its primary role in modern research is as a high-fidelity internal standard for analytical and pharmacokinetic studies. veeprho.com

Key research applications of this compound include:

Therapeutic Drug Monitoring (TDM): Accurate measurement of drug concentrations in a patient's bloodstream is crucial for optimizing treatment. This compound facilitates the precise quantification of Penbutolol levels, aiding in TDM. medchemexpress.com

Pharmacokinetic/Bioavailability Studies: In pre-clinical and clinical trials, this compound is essential for determining the pharmacokinetic profile of Penbutolol, including its rate of absorption, distribution, and elimination. researchgate.netveeprho.com

Metabolic Research: By using this compound, researchers can more easily identify and quantify the metabolites of Penbutolol in various biological samples, contributing to a deeper understanding of its biotransformation. veeprho.com

The use of this compound as an internal standard in mass spectrometry-based assays significantly enhances the reliability and accuracy of the data generated in these critical research areas. researchgate.netveeprho.com

Interactive Data Table: Properties of Penbutolol and its Deuterated Analog

CompoundMolecular FormulaKey Application
PenbutololC18H29NO2Beta-adrenergic antagonist
This compoundC18H20D9NO2Internal standard for analytical and pharmacokinetic research

Research Findings on Penbutolol Metabolism

Study FocusKey Findings
Stereoselective ClearanceThe clearance of penbutolol in humans is stereoselective, with the oxidative pathway being more sensitive than the conjugative pathway. nih.gov
Metabolite Identification4'-OH-penbutolol is a known metabolite of penbutolol. nih.gov
Analytical Method DevelopmentLC-MS/MS methods have been developed for the simultaneous determination of penbutolol and its metabolites in human plasma, utilizing deuterated internal standards for accurate quantification. researchgate.net

Properties

CAS No.

1346747-40-7

Molecular Formula

C18H29NO2

Molecular Weight

300.49

IUPAC Name

1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/i1D3,2D3,3D3

InChI Key

KQXKVJAGOJTNJS-GQALSZNTSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O

Synonyms

1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl-d9)amino]-2-propanol;  1-(tert-Butylamino-d9)-3-(o-cyclopentylphenoxy)-2-propanol; 

Origin of Product

United States

Synthetic Methodologies for Deuterium Labeled Penbutolol Derivatives

General Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Organic Molecules

Site-specific deuterium incorporation is a cornerstone of modern synthetic chemistry for creating isotopically labeled molecules thalesnano.comarkat-usa.orgnih.gov. Several general strategies are employed:

Hydrogen-Deuterium (H-D) Exchange: This method utilizes deuterated solvents, most commonly deuterium oxide (D₂O), in the presence of acid or base catalysts to exchange labile hydrogen atoms with deuterium mdpi.comarkat-usa.orgnih.govscielo.org.mx. This approach is particularly effective for protons on heteroatoms (like -OH, -NH) and, under certain conditions, for protons adjacent to carbonyl groups or on activated aromatic rings mdpi.comarkat-usa.org. Transition metal catalysts, such as palladium on carbon (Pd/C), can also facilitate H-D exchange on aromatic and aliphatic C-H bonds mdpi.comclearsynth.comresearchgate.net.

Use of Deuterated Reagents: Incorporating deuterium can be achieved by employing commercially available deuterated building blocks or reagents. Examples include deuterated methyl iodide (CD₃I), deuterated Grignard reagents (e.g., CD₃MgBr), or deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) pearson.comisotope.com. These reagents allow for the direct introduction of deuterium into specific functional groups or molecular frameworks during synthesis.

Catalytic Deuteration: Reactions involving deuterium gas (D₂) or D₂O in the presence of transition metal catalysts (e.g., Pd, Pt, Ir) are widely used for the reduction of unsaturated bonds and for H-D exchange reactions nih.govclearsynth.comresearchgate.net. Continuous flow systems, such as the H-Cube, can efficiently generate and utilize high-purity deuterium gas from D₂O for hydrogenation and deuteration reactions thalesnano.com.

Deuterium-Enabled Chiral Switching (DECS): For chiral molecules, deuterium incorporation at a stereogenic center can stabilize the chiral center, potentially preventing epimerization and enabling the isolation of a preferred enantiomer from a racemic mixture assumption.eduacs.orgnih.govresearchgate.netnih.gov. This is particularly useful when one enantiomer possesses superior therapeutic properties or reduced toxicity compared to the other.

Deuterium-labeled compounds are essential for tracing metabolic pathways, understanding drug absorption, distribution, metabolism, and excretion (ADME) properties, and serve as internal standards in mass spectrometry for accurate quantification thalesnano.comtexilajournal.com.

Detailed Synthesis of "rac Penbutolol-d9": Chemical Pathways and Transformations

The synthesis of "this compound" would involve introducing nine deuterium atoms into the penbutolol (B1679223) structure. While specific synthetic routes for this exact compound are not detailed here, general principles of deuteration can be applied to penbutolol's known structure: 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol. Likely sites for deuteration, given the "d9" designation, could include the phenyl ring, the cyclopentyl ring, or specific positions on the aliphatic chain.

Deuteration of Key Penbutolol Precursors

The strategy for synthesizing "this compound" would likely involve deuterating key precursors or intermediates in the synthesis of penbutolol. For instance:

Aromatic Ring Deuteration: If the phenyl ring is a target for deuteration, a precursor containing the 2-cyclopentylphenol (B118607) moiety could undergo H-D exchange using D₂O with a catalyst like Pd/C mdpi.comarkat-usa.org. This could introduce deuterium atoms onto the aromatic ring positions.

Aliphatic Chain Deuteration: Deuterium can be incorporated into the propan-2-ol chain or the tert-butylamino group using deuterated reagents or catalytic methods. For example, reduction of a ketone precursor with a deuterated reducing agent or catalytic deuteration with D₂ gas could introduce deuterium into the alcohol or adjacent carbons nih.govpearson.comthieme-connect.com.

Deuterated Building Blocks: Synthesis could also commence with commercially available deuterated building blocks that are incorporated into the penbutolol structure. For example, a deuterated cyclopentyl-containing synthon could be used isotope.com.

The choice of precursors and deuteration methods would depend on the desired site-specificity and the availability of suitable synthetic routes.

Stereochemical Considerations in Racemic Deuterated Compound Synthesis

The term "racemic" in "this compound" indicates that the final product is a mixture of enantiomers. If deuterium is incorporated at a position that is not a stereocenter, it will not affect the stereochemistry. However, if deuterium is introduced at a prochiral center that becomes chiral upon deuteration, or at an existing chiral center, stereochemical outcomes must be considered.

Deuterium incorporation can stabilize chiral centers, slowing down interconversion (epimerization) mdpi.comassumption.eduacs.orgnih.govresearchgate.netnih.gov. In the synthesis of a racemic deuterated compound, the goal is typically to produce both enantiomers. If the deuteration process itself creates a chiral center, methods that lead to a racemic mixture of the deuterated compound would be employed. Alternatively, if the deuteration occurs at a non-chiral position, the inherent stereochemistry of the penbutolol synthesis would dictate the racemic nature of the product. The use of deuterated reagents or H-D exchange reactions on racemic precursors would maintain the racemic nature of the final product.

Purification and Isolation Techniques for Deuterated Analogs

Following synthesis, rigorous purification is essential to obtain high-purity deuterium-labeled compounds. Standard techniques employed include:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to separate the deuterated product from non-deuterated starting materials, by-products, and other impurities thalesnano.comrsc.orgavantiresearch.comrsc.org.

Extraction and Crystallization: Liquid-liquid extraction and crystallization can also be employed to isolate and purify the desired deuterated analog, depending on its physical and chemical properties.

The goal is to achieve high chemical purity and, critically, high isotopic enrichment, ensuring that the compound is predominantly composed of the desired isotopologue avantiresearch.comrsc.org.

Analytical Characterization of Deuterated Product Purity and Isotopic Enrichment for Research Standards

Accurate characterization is vital to confirm the identity, purity, and isotopic enrichment of deuterium-labeled compounds intended for research standards.

Mass Spectrometric Techniques for Deuterium Content Verification

Mass spectrometry (MS) is the primary technique for verifying deuterium content and isotopic enrichment mdpi.comrsc.orgrsc.orgthermofisher.comrsc.orgnih.govnih.govresearchgate.netthermofisher.com.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are widely used. They allow for the separation of compounds and subsequent detection of their mass-to-charge ratio (m/z). The presence of deuterium atoms results in a predictable mass shift (approximately +1 Da per deuterium atom), allowing for the determination of the degree of deuteration and the distribution of isotopologues mdpi.comrsc.orgrsc.orgnih.govresearchgate.net. High-Resolution Mass Spectrometry (HR-MS) provides more precise mass measurements, aiding in elemental composition determination and confirming isotopic labeling rsc.orgrsc.org.

Tandem Mass Spectrometry (MS/MS): Techniques like GC-MS/MS or LC-MS/MS offer enhanced selectivity and sensitivity, crucial for quantifying deuterium enrichment, especially in complex biological matrices or for low-level labeling thermofisher.comnih.govthermofisher.com.

The isotopic enrichment is typically reported as the percentage of molecules containing the desired number of deuterium atoms or as an atom percent deuterium rsc.orgisotope.com.

Other Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, ²H NMR, and ¹³C NMR, is indispensable for confirming the chemical structure and, crucially, the site-specific incorporation of deuterium atoms mdpi.comrsc.orgrsc.orgrsc.orggoogle.comresearchgate.net. ¹H NMR can reveal the disappearance of signals corresponding to protons that have been replaced by deuterium, while ²H NMR directly detects the deuterium nuclei. ¹³C NMR can also show isotopic shifts, providing information about the location of deuterium researchgate.net.

Advanced Bioanalytical Method Development and Validation Utilizing Rac Penbutolol D9

Principles and Advantages of Isotope-Labeled Internal Standards in Quantitative Mass Spectrometry

Stable isotope-labeled (SIL) standards are compounds where one or more atoms within the molecule are replaced by their stable isotopes, such as deuterium (B1214612) (2H or D), carbon-13 (13C), or nitrogen-15 (B135050) (15N) researchgate.netresearchgate.netacs.orgcuni.cz. These labeled compounds exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring similar behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer researchgate.netresearchgate.netresearchgate.netaragen.com. This close mimicry allows them to effectively compensate for matrix effects, variations in extraction efficiency, and fluctuations in instrument response researchgate.netaragen.com.

The primary advantages of using SIL internal standards in quantitative mass spectrometry include:

Improved Accuracy and Precision: By co-eluting with the analyte and undergoing similar ionization processes, SIL standards help correct for sample-to-sample variations, leading to more accurate and precise quantification researchgate.netresearchgate.netaragen.com.

Reduced Matrix Effects: They are effective in minimizing signal suppression or enhancement caused by co-extracted matrix components researchgate.netresearchgate.netresearchgate.net.

Enhanced Selectivity: The mass difference between the analyte and the SIL standard allows for distinct detection, even in complex matrices researchgate.netnih.gov.

Reliable Quantification: They are considered the gold standard for quantitative bioanalysis, particularly in LC-MS/MS applications mdpi.com.

Key considerations for selecting an SIL standard include the stability of the isotopic label (e.g., deuterium placed on non-exchangeable sites), a suitable mass difference from the analyte (typically ≥3 mass units for small molecules to avoid spectral overlap), and the absence of unlabeled species in the standard researchgate.netnih.gov. Deuterium labeling, as seen in "rac Penbutolol-d9," is a common and cost-effective strategy for creating these standards researchgate.netresearchgate.net.

Development and Validation of High-Sensitivity LC-MS/MS Assays for Penbutolol (B1679223) and its Metabolites in Biological Matrices (Non-Human)

The analysis of penbutolol and its metabolites in biological matrices requires sensitive and selective methods. LC-MS/MS, particularly using triple-quadrupole mass spectrometers in Multiple Reaction Monitoring (MRM) mode, is the technique of choice for achieving the necessary performance researchgate.netcuni.czresearchgate.netwjpsonline.comijipls.co.inwaters.comresearchgate.netnih.govresearchgate.nettexilajournal.commedchemexpress.comtandfonline.comnih.gov. "this compound" serves as an ideal internal standard for these assays acs.orgresearchgate.netnih.gov.

Sample preparation is a critical step to remove interfering matrix components and isolate the analytes of interest. Common techniques employed for biological samples, such as plasma, include:

Solid-Phase Extraction (SPE): SPE, often using reversed-phase cartridges like Strata-X or Bond Elut Phenylboronic Acid (PBA), is widely used for cleaning up plasma samples. This method effectively separates analytes from proteins and other matrix components researchgate.netwjpsonline.comwaters.comresearchgate.netresearchgate.nettexilajournal.comjapsonline.com. A typical SPE protocol involves conditioning the cartridge, loading the sample, washing to remove interferences, and eluting the analytes with an organic solvent researchgate.netwjpsonline.comjapsonline.com.

Protein Precipitation (PPT): A simpler and faster approach involves precipitating proteins from the biological matrix, typically by adding an organic solvent like acetonitrile (B52724) researchgate.netaragen.commdpi.comresearchgate.netnih.govbiorxiv.org. Acidified acetonitrile is often used mdpi.com. While PPT is rapid, it may result in less clean extracts compared to SPE, potentially impacting ionization efficiency. Some methods combine PPT with subsequent SPE steps for enhanced cleanup researchgate.netbiorxiv.org.

The choice between SPE and PPT depends on the required sensitivity, sample volume, and the complexity of the matrix. For high-throughput screening, simpler PPT methods are often preferred, provided they yield acceptable results rroij.com.

Effective chromatographic separation is crucial for resolving penbutolol and its metabolites from each other and from any residual matrix components.

Columns: Reversed-phase C18 columns are predominantly used for penbutolol analysis due to their ability to separate compounds based on hydrophobicity researchgate.netresearchgate.netwjpsonline.comresearchgate.nettexilajournal.comtandfonline.comjapsonline.com. Other specialized columns like CN or Phenyl-Ethyl phases have also been employed researchgate.netchromatographyonline.com.

Mobile Phase: Mobile phases typically consist of a mixture of an aqueous buffer and an organic solvent. Common buffer systems include ammonium (B1175870) acetate (B1210297) (e.g., 5 mM, pH 4.5) or formic acid (0.1%) in water, mixed with acetonitrile researchgate.netcuni.czresearchgate.netwjpsonline.comwaters.comresearchgate.netresearchgate.nettandfonline.com. Isocratic or gradient elution modes are used, with run times often optimized to be short (e.g., 2-5 minutes) for high-throughput applications researchgate.netwjpsonline.comtandfonline.comjapsonline.com.

Retention Times: Penbutolol and its deuterated internal standards typically elute within a short window, often around 2-3 minutes, facilitating rapid analysis researchgate.netwjpsonline.com.

Tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode is employed for highly sensitive and selective detection.

Ionization Mode: Positive ion mode electrospray ionization (ESI) is typically used for penbutolol and its metabolites due to their basic nature researchgate.netcuni.czresearchgate.netwjpsonline.comijipls.co.inwaters.comresearchgate.netresearchgate.nettexilajournal.comtandfonline.com.

MRM Transitions: Specific precursor and product ion transitions are monitored for quantification. For penbutolol, common transitions involve the precursor ion [M+H]⁺ at m/z 292.1 and product ions at m/z 236.1 researchgate.netwjpsonline.com. For "this compound," the precursor ion is typically around m/z 301.1, with a corresponding product ion at m/z 237.1 researchgate.netwjpsonline.com. The selection of these transitions is optimized to maximize sensitivity and selectivity, ensuring minimal interference from matrix components researchgate.netcuni.czwjpsonline.com.

Method Validation Parameters in Research Bioanalysis (e.g., linearity, accuracy, precision, matrix effects, recovery, stability in research samples)

Rigorous validation ensures the reliability and reproducibility of the bioanalytical method. Key validation parameters, as per FDA guidelines, are evaluated:

Selectivity/Specificity: The method must be able to differentiate the analyte from endogenous compounds, metabolites, and matrix components researchgate.netijipls.co.innih.gov.

Linearity and Range: Calibration curves are generated using standards covering the expected concentration range of the analyte in the biological matrix. For penbutolol, linearity has been demonstrated over ranges such as 0.2-302.7 ng/mL researchgate.netwjpsonline.com or 10-7500 ng/mL researchgate.net, with correlation coefficients (R²) typically exceeding 0.99 researchgate.netresearchgate.netmdpi.comwjpsonline.comwaters.comnih.govresearchgate.netbiorxiv.org.

Lower Limit of Quantification (LLOQ): This is the lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. For penbutolol and its metabolites, LLOQs are typically in the low ng/mL range, such as 0.1-0.2 ng/mL researchgate.netwjpsonline.com.

Accuracy: The closeness of the measured value to the true value, expressed as percent recovery or deviation from the nominal concentration. Accuracy should be within ±15% (±20% at LLOQ) researchgate.netwjpsonline.com. Reported values are often within 80-120% or 85-115% wjpsonline.comnih.govresearchgate.net.

Precision: The degree of agreement among individual measurements, expressed as %CV or %RSD. Precision should be ≤15% (≤20% at LLOQ) researchgate.netwjpsonline.com. Reported values are typically <15% or <10% wjpsonline.comresearchgate.net.

Matrix Effect: The influence of co-extracted matrix components on the analyte signal. This is assessed to ensure it does not compromise quantification. Matrix effects are generally reported as minimal or within acceptable limits (e.g., <15%) researchgate.netcuni.czwjpsonline.com.

Recovery: The efficiency of the sample preparation process in extracting the analyte. Recovery is typically assessed at different concentration levels and should be reproducible researchgate.netresearchgate.netresearchgate.net. Values are often reported as high, frequently exceeding 80% researchgate.netresearchgate.netwjpsonline.comresearchgate.net.

Stability: The analyte's stability is assessed under various conditions, including freeze-thaw cycles, bench-top storage, long-term storage, and in the autosampler. Deuterated internal standards are also evaluated for their stability researchgate.netresearchgate.netwjpsonline.comijipls.co.in.

Table 1: Representative Method Validation Parameters for Penbutolol Analysis

ParameterPenbutolol4-Hydroxy PenbutololReference
Linearity Range0.2-302.7 ng/mL0.1-30.0 ng/mL researchgate.netwjpsonline.com
LLOQ0.2 ng/mL0.1 ng/mL researchgate.netwjpsonline.com
Accuracy (% RE)84.36–115.82%83.78–118.69% wjpsonline.com
Precision (% CV/RSD)0.43–7.87% (intra-day), 0.65–9.95% (inter-day)0.43–7.87% (intra-day), 0.65–9.95% (inter-day) wjpsonline.com
Recovery (%)95.4–99.8%95.4–99.8% researchgate.net
Matrix Effect (%)<15%<15% researchgate.netcuni.cz

Note: Specific values may vary slightly between studies; these represent typical ranges reported.

Application of "this compound" in High-Throughput Quantitative Screening Methodologies for Research Purposes

The demand for rapid analysis in early drug discovery necessitates high-throughput bioanalytical methods. LC-MS/MS, coupled with automated sample preparation techniques and optimized chromatographic conditions, is ideally suited for this purpose aragen.comjapsonline.combiorxiv.orgrroij.com.

"this compound" plays a crucial role in these high-throughput workflows by ensuring the accuracy and precision of quantitative measurements. Its use allows for the analysis of a large number of samples in a short period, supporting rapid screening of drug candidates and their metabolites. The development of methods with short run times (e.g., 3-5 minutes) and efficient sample preparation (e.g., automated SPE or PPT) is key to achieving high throughput researchgate.netwjpsonline.comtandfonline.comjapsonline.combiorxiv.org. These methods enable researchers to quickly assess pharmacokinetic profiles, identify potential metabolic liabilities, and make informed decisions during lead optimization.

Compound List

this compound

References researchgate.net A quantitative determination of penbutolol and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies | Request PDF - ResearchGate wjpsonline.com A quantitative determination of penbutolol and its metabolite in plasma by liquid - World Journal of Pharmaceutical Sciences researchgate.net Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches | Request PDF - ResearchGate acs.org High Throughput Screening Method for Systematic Surveillance of Drugs of Abuse by Multisegment Injection–Capillary Electrophoresis–Mass Spectrometry | Analytical Chemistry - ACS Publications researchgate.net Bioanalytical method development and validation: Critical concepts and strategies | Request PDF - ResearchGate medchemexpress.com Application of an innovative high-throughput liquid chromatography-tandem mass spectrometry method for simultaneous analysis of 18 hazardous drugs to rule out accidental acute chemotherapy exposures in health care workers - PMC - PubMed Central Identification of a novel false-positive mechanism in RapidFire mass spectrometry and application in drug discovery | bioRxiv ijipls.co.in development and validation of chromatographic method - International Journal of Institutional Pharmacy and Life Sciences nih.gov Bioanalytical method validation: An updated review - PMC cuni.cz Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova researchgate.net (PDF) Development and validation of a simple, sensitive and accurate LC-MS/MS method for the determination of guanfacine, a selective α 2A -adrenergicreceptor agonist, in plasma and its application to a pharmacokinetic study - ResearchGate mdpi.com Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - MDPI researchgate.net A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTROMETRY TECHNIQUES aragen.com Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis - Aragen Life Sciences waters.com UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard | Waters japsonline.com Full article: LC/MS/MS in Drug Development: Targeting the Brain - Taylor & Francis Online: Peer-reviewed Journals nih.gov Validation of a High-throughput Screening and Quantification Method for the Determination of Gabapentinoids in Blood Using a Combination of LC-TOF-MS and LC-MS-MS - PubMed Analytical Validation Parameters | Open Access Journals - Research and Reviews researchgate.net High throughput screening of sub-ppb levels of basic drugs in equine plasma by liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate High-Speed Analysis of b-Blockers and Metabolites in Human Plasma by LC–ESI-MS-MS with High-pH Mobile Phase - Chromatography Online Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening nih.gov Advancing posaconazole (B62084) quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PubMed Central nih.gov Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review nih.gov (±)-Penbutolol-d9 hydrochloride ((Rac) - MedchemExpress.com researchgate.net Assessment of critical extraction and chromatographic parameters for the determination of bupropion (B1668061) and its three primary metabolites in human plasma by LC-MS/MS | Request PDF - ResearchGate rroij.com Perspective on high-throughput bioanalysis to support in vitro assays in early drug discovery biorxiv.org Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Bupropion and its Main Metabolites in Human Whole Blood - ResearchGate (±)-Penbutolol-d9 hydrochloride ((Rac) - MedchemExpress.com texilajournal.com Screening for library-assisted identification and fully validated quantification of 22 beta-blockers in blood plasma by liquid chromatography-mass spectrometry with atmospheric pressure chemical ionization - PubMed tandfonline.com Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PubMed Central nih.gov Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability | PLOS One

Pharmacokinetic Research Applications of Rac Penbutolol D9 in Non Clinical Models

Elucidation of Penbutolol (B1679223) Pharmacokinetic Profiles in Pre-Clinical Models (e.g., in vitro systems, ex vivo preparations, animal models)

The determination of the absorption, distribution, metabolism, and excretion (ADME) properties of penbutolol begins with non-clinical models. These range from cellular in vitro systems to complex in vivo animal models. rmi-pharmacokinetics.com In all these experimental setups, the accurate measurement of penbutolol concentrations in diverse and often complex biological matrices is essential. The use of rac Penbutolol-d9 as an internal standard in LC-MS/MS methods is the gold standard for achieving reliable quantification, forming the basis for understanding the complete pharmacokinetic profile of penbutolol. nih.gov

Understanding the rate and extent of absorption is a key objective in preclinical evaluation. In vitro permeability assays are commonly employed as an initial screening tool to predict the intestinal absorption of a drug.

In Vitro Permeability Assays: Models such as Caco-2 cell monolayers, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized epithelial cell layer with tight junctions, are widely used to mimic the human intestinal barrier. nih.govmbbiosciences.com In these experiments, penbutolol is applied to one side of the cell monolayer (apical side), and its appearance on the other side (basolateral side) is measured over time. To accurately quantify the low concentrations of penbutolol that permeate the cell layer, highly sensitive LC-MS/MS methods are required. The inclusion of this compound as an internal standard is crucial for correcting any analyte loss during sample processing and for normalizing instrument response, thereby ensuring the calculation of an accurate apparent permeability (Papp) coefficient. nih.gov

Animal Models: In vivo or ex vivo animal models, such as rodent intestinal perfusion studies, provide more complex biological insights into absorption. In these models, a segment of the intestine is isolated and perfused with a solution containing penbutolol. Samples of the perfusate are collected and analyzed to determine the rate of disappearance of the drug from the intestinal lumen, which reflects its absorption. The biological complexity of the perfusate necessitates the use of a stable isotope-labeled internal standard like this compound to achieve precise and accurate quantification.

Once absorbed, a drug distributes throughout the body, binding to plasma proteins and partitioning into various tissues.

Plasma Protein Binding: Penbutolol is known to be extensively bound to plasma proteins, with estimates ranging from 80% to 98%. fda.gov Uniquely among many beta-blockers, it primarily binds to alpha-1-acid glycoprotein (AAG) rather than albumin. nih.gov Since only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion, determining this parameter is critical. nih.gov Techniques like equilibrium dialysis or ultrafiltration are used to separate the free drug from the protein-bound drug. Quantifying the typically low concentration of the free drug in the resulting dialysate or filtrate requires highly sensitive analytical methods. Using this compound as an internal standard in LC-MS/MS analysis allows for the precise measurement needed to calculate the unbound fraction accurately.

ParameterFindingPrimary Binding ProteinReference
Protein Binding Percentage80% to 98%Alpha-1-Acid Glycoprotein (AAG) fda.govnih.gov
Binding to AlbuminNo detectable bindingN/A nih.gov

Tissue Distribution Studies: To understand where the drug accumulates in the body, tissue distribution studies are conducted in animal models such as rats. frontiersin.orgmdpi.com After administration of penbutolol, animals are euthanized at various time points, and organs of interest (e.g., liver, kidney, heart, brain) are collected. The tissues are homogenized, and the drug is extracted for analysis. These tissue homogenates represent highly complex matrices that can significantly interfere with analytical measurements, a phenomenon known as the matrix effect. The use of a stable isotope-labeled internal standard like this compound, which experiences the same matrix effects as the analyte, is essential for accurate quantification of penbutolol concentrations in different tissues. frontiersin.org

The body eliminates drugs through metabolism and excretion. Penbutolol is cleared from the body primarily through hepatic metabolism, involving conjugation (glucuronidation) and, to a lesser extent, oxidation to form metabolites such as 4-hydroxy penbutolol. fda.govnih.gov These metabolites are then principally excreted in the urine. fda.gov

In Vitro Metabolism: Systems like liver microsomes or hepatocytes from preclinical species are used to identify metabolic pathways and determine the rate of metabolism. In these assays, penbutolol is incubated with the biological system, and the disappearance of the parent drug and the appearance of metabolites are monitored over time.

Renal and Biliary Clearance: In animal models, clearance mechanisms are investigated by collecting urine and bile over specified periods after drug administration. escholarship.org The concentrations of the unchanged parent drug and its metabolites are measured. The accurate determination of these concentrations, enabled by LC-MS/MS methods using this compound, allows for the calculation of key pharmacokinetic parameters such as elimination half-life, clearance rate, and the fraction of the dose excreted by renal or biliary pathways. Studies have shown that after 48 hours, the urinary excretion of penbutolol and its metabolites accounts for 13-14% of the administered dose, indicating extensive metabolism. nih.gov

Pharmacokinetic ParameterReported Value (Human Data)Reference
Time to Peak Concentration (Tmax)~0.84 - 1.2 hours nih.govnih.gov
Elimination Half-Life (t½)~19 - 22 hours (parent drug) nih.govnih.gov
Elimination Half-Life (t½) of Conjugate~20 hours fda.gov
MetabolismPrimarily conjugation (glucuronidation) and some oxidation fda.govnih.gov
Primary Excretion RouteRenal (as metabolites) fda.gov

Investigation of Drug-Drug Interactions and Their Mechanistic Impact on Penbutolol Disposition in Research Systems

Penbutolol, like many drugs, has the potential to interact with other co-administered therapeutic agents. These interactions can alter its pharmacokinetic profile, leading to changes in efficacy or safety. Preclinical studies in non-clinical models are essential for identifying and mechanistically understanding these potential drug-drug interactions (DDIs). semanticscholar.org These studies often involve incubating penbutolol with liver microsomes in the presence of a potential interacting drug or co-administering the drugs to an animal model. dovepress.com The objective is to measure any change in the concentration of penbutolol.

The analytical accuracy of these studies is paramount. The presence of a second drug and its metabolites can significantly alter the analytical response for penbutolol, particularly in mass spectrometry, by causing ion suppression or enhancement. A stable isotope-labeled internal standard like this compound is the most effective tool to mitigate this issue. Because it co-elutes and has the same physicochemical properties as penbutolol, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte to the internal standard, the analytical method can provide an accurate measurement of the penbutolol concentration, irrespective of the interfering effects of the co-administered drug. This ensures that any observed change is a true reflection of a pharmacokinetic interaction.

Interacting Agent ClassPotential Effect on PenbutololMechanismReference
Enzyme Inhibitors (e.g., Cimetidine - noted to have no effect)May increase penbutolol concentration (though cimetidine does not)Inhibition of metabolic enzymes (e.g., glucuronidation) fda.gov
Enzyme InducersMay decrease penbutolol concentrationIncreased activity of metabolic enzymes nih.gov
Other Antihypertensives (e.g., Benazepril)May increase hypotensive activitiesPharmacodynamic interaction drugbank.com
NSAIDs (e.g., Aceclofenac)May decrease antihypertensive activitiesPharmacodynamic interaction drugbank.com

Comparative Pharmacokinetic Studies Across Different Animal Species Using Deuterated Penbutolol

Pharmacokinetic parameters such as clearance and volume of distribution often vary significantly across different animal species (e.g., rats, dogs, monkeys) and between animals and humans. nih.gov These differences can be due to variations in metabolic enzyme activity, plasma protein levels, and physiological parameters like organ blood flow. nih.govnih.gov Comparative pharmacokinetic studies are therefore conducted in several preclinical species to understand these differences and to improve the ability to predict human pharmacokinetics through allometric scaling. nih.gov

The reliability of these cross-species comparisons depends entirely on the ability to accurately measure drug concentrations in each species. The composition of plasma and other biological fluids can differ substantially between species, leading to variable matrix effects in LC-MS/MS analysis. The use of this compound as an internal standard is a powerful strategy to overcome this challenge. By ensuring robust and consistent quantification across the different biological matrices encountered in rats, dogs, and monkeys, it allows for a valid and direct comparison of pharmacokinetic parameters. This strengthens the foundation for extrapolating the preclinical data to predict the pharmacokinetic behavior of penbutolol in humans. nih.gov

ParameterRatDogMonkeyGeneral ConsiderationReference
AbsorptionRapidRapidSlowerSpecies-dependent absorption rates are common for beta-blockers. nih.gov
MetabolismHigh (Extensive first-pass)ModerateVariableLipophilic beta-blockers often show significant inter-species variation in hepatic clearance. nih.gov
ExcretionMainly BiliaryRenal and BiliaryMainly RenalThe primary route of excretion can differ significantly between species. nih.gov
Plasma Protein BindingVariableVariableVariableConcentrations and types of binding proteins (e.g., AAG) can vary. nih.gov

Metabolic Fate and Pathway Elucidation Studies Employing Rac Penbutolol D9

Principles of Stable Isotope Tracers in Comprehensive Drug Metabolism Research

Stable isotope-labeled compounds, particularly those incorporating deuterium (B1214612), are foundational in modern drug metabolism research iris-biotech.desymeres.comacs.org. Their utility stems from their ability to act as tracers, allowing scientists to follow the journey of a drug and its metabolites through complex biological processes clearsynth.comprofil.com. By replacing specific hydrogen atoms with deuterium, researchers can create molecules that are metabolically stable yet detectable with high sensitivity and specificity using mass spectrometry iris-biotech.denih.govresearchgate.net. This isotopic labeling is instrumental in:

Metabolic Pathway Elucidation: Deuterated compounds help map out the biochemical transformations a drug undergoes, identifying intermediate and final metabolites clearsynth.comsymeres.comckisotopes.com.

Quantitative Metabolite Profiling: They serve as ideal internal standards for mass spectrometry, enabling accurate quantification of drug metabolites in biological matrices, which is crucial for understanding pharmacokinetics and pharmacodynamics iris-biotech.deckisotopes.comisotope.comnih.gov.

Enzyme Identification: Labeled compounds aid in pinpointing the specific enzymes responsible for drug metabolism, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs) princeton.edunih.gov.

Pharmacokinetic Optimization: By understanding how deuterium labeling affects a drug's metabolic stability and clearance, researchers can potentially improve a drug candidate's half-life and reduce dosing frequency frontiersin.orge-acnm.org.

The principles behind using stable isotope tracers involve introducing the labeled compound into a biological system (in vitro or in vivo) and then analyzing biological samples using mass spectrometry or NMR spectroscopy. The mass difference between the labeled and unlabeled compounds allows for their separation and quantification, providing data on metabolic rates, pathways, and metabolite concentrations iris-biotech.denih.gov.

In Vitro Metabolism Studies with "rac Penbutolol-d9"

In vitro studies using cellular components like liver microsomes, isolated hepatocytes, or recombinant enzymes are foundational for initial drug metabolism assessments. "this compound" can be employed in these systems to investigate the initial metabolic steps and identify key enzymes involved in penbutolol's biotransformation.

Identification and Structural Characterization of Phase I and Phase II Metabolites Using Deuterated Analog

The use of "this compound" is critical for unambiguously identifying and characterizing the metabolites of penbutolol (B1679223). When "this compound" is incubated with in vitro systems, the resulting metabolites will also carry the deuterium label. This allows researchers to distinguish drug-derived metabolites from endogenous compounds present in the biological matrix. Mass spectrometry, particularly LC-MS/MS, is the primary analytical technique used for this purpose. The presence of the deuterium label provides a characteristic mass shift, confirming the origin of the detected species acs.org. Phase I metabolism typically involves oxidation, reduction, or hydrolysis, often mediated by CYP enzymes, while Phase II metabolism involves conjugation reactions (e.g., glucuronidation, sulfation) to increase water solubility for excretion. Deuterated analogs help confirm the structures of these metabolites by observing the mass shift in fragmentation patterns.

Determination of Metabolizing Enzymes and Isoforms Involved

"this compound" can be used in conjunction with specific enzyme inhibitors or recombinant enzymes to determine which CYP isoforms or UGTs are responsible for penbutolol's metabolism. For instance, incubating "this compound" with liver microsomes in the presence of specific CYP inhibitors (e.g., CYP1A2, CYP2D6, CYP3A4 inhibitors) can reveal which enzyme(s) contribute most significantly to its metabolism. Similarly, using microsomes overexpressing specific recombinant CYP or UGT enzymes allows for direct assessment of their activity towards "this compound" princeton.edunih.gov. The quantitative data obtained from these experiments, facilitated by the use of the deuterated standard, provides a clear picture of the enzymatic machinery involved.

In Vivo Metabolism Studies in Pre-Clinical Animal Models Utilizing "this compound"

In vivo studies in pre-clinical animal models are essential for understanding drug metabolism within a whole organism context. "this compound" can be administered to animals (e.g., rodents, dogs) to study penbutolol's absorption, distribution, metabolism, and excretion (ADME) profile. By analyzing biological fluids (plasma, urine, feces) and tissues from these animals, researchers can identify metabolites formed in vivo and quantify their concentrations over time. The deuterium label ensures that the detected penbutolol-related compounds are indeed derived from the administered drug, differentiating them from endogenous substances. This approach is critical for assessing the safety and efficacy of penbutolol before human trials.

Quantitative Metabolite Profiling and Metabolic Flux Analysis in Research Systems

Quantitative metabolite profiling involves the comprehensive identification and measurement of all detectable metabolites of a drug in a biological sample. "this compound" is indispensable for this process, acting as an internal standard to ensure the accuracy and precision of the quantitative analysis performed by mass spectrometry isotope.comnih.gov. By comparing the signal intensity of the unlabeled penbutolol metabolites to that of the "this compound" standard, researchers can determine the absolute or relative concentrations of each metabolite.

Metabolic flux analysis, on the other hand, aims to quantify the rates of metabolic reactions and pathways. While less commonly applied to small molecule drugs compared to endogenous metabolites, stable isotope tracers like "this compound" can, in principle, be used to study the kinetics of specific metabolic steps if appropriate experimental designs are employed. For example, by tracking the rate of conversion of a deuterated precursor to a specific metabolite, insights into the flux through that particular metabolic pathway could be gained profil.comnih.gov.

Exploratory Research Applications and Future Perspectives of Rac Penbutolol D9

Mechanistic Investigations of Penbutolol-Receptor Interactions and Biological Pathways Using Isotope-Labeled Probes

Isotope-labeled compounds like rac Penbutolol-d9 are invaluable for elucidating the intricate mechanisms of drug-receptor interactions and their downstream biological effects. The substitution of hydrogen with deuterium (B1214612) atoms provides a subtle yet powerful modification that can be leveraged in various experimental settings without significantly altering the compound's intrinsic pharmacological properties.

The primary mechanism of action for penbutolol (B1679223) involves its antagonism of β-adrenergic receptors. revespcardiol.org Isotope-labeled ligands have been instrumental in studying such receptor-ligand interactions. While radioligand binding assays have traditionally been used, the use of stable isotope-labeled compounds like this compound in conjunction with mass spectrometry offers a non-radioactive alternative for characterizing receptor binding kinetics. mdpi.comspringernature.com For instance, competition binding assays using this compound and the native drug could provide precise measurements of binding affinities (Kᵢ) and dissociation constants (Kₒff), offering insights into the subtle effects of deuteration on receptor occupancy.

Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformational dynamics. researchgate.netyoutube.com While not directly labeling the ligand, this technique can probe changes in the receptor's conformation upon binding of penbutolol. By comparing the deuterium uptake of the β-adrenergic receptor in the presence and absence of penbutolol, researchers can identify regions of the receptor that are involved in ligand binding and activation.

The use of isotope tracers can also help in unraveling complex biochemical pathways. bohrium.com By tracing the metabolic fate of this compound, researchers can identify and quantify its metabolites with greater accuracy, helping to understand how genetic polymorphisms in metabolic enzymes, such as cytochrome P450s, affect drug clearance and response. mdpi.com

Table 1: Potential Mechanistic Studies Utilizing this compound

Research Question Experimental Approach Expected Outcome
Does deuteration affect the binding affinity of penbutolol for β-adrenergic receptors? Competitive binding assays using this compound and native penbutolol with mass spectrometry detection. Precise determination of Kᵢ values to compare binding affinities.
Which domains of the β-adrenergic receptor are involved in penbutolol binding? Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) of the receptor in the presence and absence of penbutolol. Identification of receptor regions with altered deuterium uptake, indicating sites of interaction.
What are the downstream signaling effects of penbutolol binding? Stable Isotope Labeling by Amino acids in Cell culture (SILAC) proteomics to compare protein phosphorylation patterns in cells treated with penbutolol versus a control. nih.gov Identification of signaling pathways modulated by penbutolol.

Application in Targeted Proteomics or Metabolomics for Investigating Penbutolol's Biological Impact in Research Systems

The fields of proteomics and metabolomics aim to comprehensively identify and quantify the complete set of proteins and metabolites within a biological system. nih.govmdpi.com Deuterated compounds like this compound are essential tools in these disciplines, particularly for targeted quantitative analyses.

In targeted proteomics, this compound can be used to develop highly specific and sensitive assays for proteins that are modulated by penbutolol treatment. For example, researchers could investigate changes in the expression of proteins involved in cardiovascular function or signaling pathways downstream of β-adrenergic receptors. nih.gov By using a deuterated internal standard, the absolute quantification of these target proteins can be achieved with high accuracy and precision using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mass spectrometry. researchgate.net

Similarly, in metabolomics, this compound is critical for quantifying changes in the metabolome following penbutolol administration. nih.govnih.govresearchgate.net For instance, studies could focus on the impact of penbutolol on cardiac energy metabolism or the perturbation of signaling lipids. The use of a deuterated internal standard allows for the correction of matrix effects and variations in instrument response, which is crucial for obtaining reliable quantitative data. A study on the beta-blocker metoprolol demonstrated that metabolomic profiling could reveal alterations in gut microbiota-derived urinary metabolites, suggesting a broader systemic impact of these drugs. nih.govnih.govresearchgate.net

Table 2: Hypothetical Targeted Proteomics/Metabolomics Workflow Using this compound

Step Description Role of this compound
1. Hypothesis Generation Identify proteins or metabolites potentially affected by penbutolol based on its known pharmacology. Not directly involved.
2. Experimental Design Treat a relevant biological system (e.g., cardiomyocytes) with penbutolol. Serves as a component of the analytical standard mixture.
3. Sample Preparation Extract proteins or metabolites from the biological samples. A known amount of this compound is spiked into each sample as an internal standard.
4. LC-MS/MS Analysis Analyze the samples using liquid chromatography-tandem mass spectrometry. The distinct mass of this compound allows for its unambiguous detection alongside the native analyte, enabling accurate quantification.
5. Data Analysis Quantify the target proteins or metabolites relative to the internal standard. The consistent signal from this compound normalizes the data, ensuring high precision and accuracy.

Development of Novel Analytical Platforms and Technologies for Deuterated Compounds in Academic Research

The increasing use of deuterated compounds in research necessitates the continuous development of advanced analytical platforms. bohrium.comnih.govktu.edu.tr High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, are particularly well-suited for the analysis of deuterated compounds. researchgate.netnih.gov These instruments provide the mass accuracy and resolution required to distinguish between deuterated and non-deuterated species and to resolve complex isotopic patterns.

The development of novel chromatographic methods is also crucial for the analysis of deuterated compounds. bohrium.comnih.govktu.edu.tr Chiral chromatography, for example, is essential for separating the different stereoisomers of racemic compounds like this compound, allowing for stereospecific pharmacokinetic and pharmacodynamic studies. mdpi.com Furthermore, advances in sample preparation techniques, such as solid-phase extraction and liquid-liquid extraction, are needed to efficiently isolate deuterated compounds from complex biological matrices. mdpi.com

The use of this compound as a reference standard can also aid in the validation of new analytical methods. By demonstrating the method's ability to accurately and precisely quantify this deuterated analog, researchers can have greater confidence in the reliability of their analytical platform for a wide range of related compounds.

Emerging Research Directions for "this compound" and Related Deuterated Analogs in Fundamental Chemical and Biological Sciences

The future of research involving this compound and other deuterated analogs is promising, with several emerging directions in fundamental chemical and biological sciences. clearsynthdiscovery.comnih.govnih.govpharmaffiliates.comdataintelo.com

One key area is the exploration of the "deuterium switch" strategy, where deuteration is used to intentionally alter the metabolic profile of a drug to improve its pharmacokinetic properties. nih.govnih.govdataintelo.com By strategically placing deuterium atoms at sites of metabolic oxidation, it is possible to slow down the rate of metabolism, leading to a longer half-life and potentially improved therapeutic efficacy. nih.gov While this has been explored for other drugs, systematic studies on penbutolol could reveal opportunities for developing a "better" version of the drug.

Another emerging application is in the field of "dynamic proteomics" and "fluxomics," which use stable isotope tracers to study the turnover rates of proteins and the flux through metabolic pathways, respectively. nih.gov By using this compound in combination with other stable isotope-labeled precursors, researchers could gain a more dynamic understanding of the cellular response to beta-blockade.

Furthermore, the development of advanced imaging techniques, such as mass spectrometry imaging, could allow for the visualization of the distribution of this compound and its metabolites within tissues. This could provide valuable insights into the drug's tissue-specific effects and mechanisms of action.

Q & A

Q. What methodological considerations are critical for synthesizing rac-Penbutolol-d9 with high isotopic purity?

Synthesis of deuterated compounds like rac-Penbutolol-d9 requires precision in isotopic labeling to ensure minimal protium contamination. Key steps include:

  • Deuterium Source Selection : Use deuterated reagents (e.g., D₂O, CD₃OD) during hydrogenation or exchange reactions to maximize isotopic incorporation.
  • Reaction Monitoring : Employ nuclear magnetic resonance (NMR) spectroscopy at intermediate stages to verify deuterium incorporation ratios (e.g., ²H-NMR or ¹H-NMR with isotopic shift analysis).
  • Purification : Utilize preparative HPLC with deuterated solvents to avoid isotopic dilution during purification .

Q. Which analytical techniques are optimal for characterizing rac-Penbutolol-d9, and how should data precision be ensured?

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight and isotopic distribution. Ensure calibration with deuterated standards to minimize mass shift errors.
  • NMR Spectroscopy : ¹³C- and ²H-NMR quantify deuterium positional integrity. Report chemical shifts to three decimal places, reflecting spectrometer precision (e.g., δ 2.123 ppm).
  • Chromatography : Use UPLC with deuterated mobile phases to resolve enantiomers (rac mixtures). Report retention times with ±0.01 min precision .

Q. How should researchers design experiments to assess rac-Penbutolol-d9’s pharmacokinetics (PK) in preclinical models?

  • Variables : Define independent variables (e.g., dosage, administration route) and dependent variables (e.g., plasma half-life, metabolite concentrations).
  • Control Groups : Include non-deuterated Penbutolol as a control to isolate isotopic effects.
  • Factorial Design : Use a 2×2 factorial design to test interactions between dose and metabolic pathways (e.g., CYP450 enzyme activity) .

Advanced Research Questions

Q. How can contradictions in metabolic stability data for rac-Penbutolol-d9 across studies be systematically resolved?

  • Confounding Variable Analysis : Check for differences in experimental conditions (e.g., liver microsome sources, incubation pH). Use multivariate regression to identify significant contributors to variability.
  • Meta-Analysis : Pool data from multiple studies and apply heterogeneity tests (e.g., I² statistic). If heterogeneity >50%, conduct subgroup analyses by species or enzyme isoforms .
  • Validation Experiments : Replicate disputed findings under standardized conditions (e.g., ISO-certified assays) and report mean ± SEM with p-values for pairwise comparisons .

Q. What methodologies isolate and quantify isotopic effects of rac-Penbutolol-d9 on pharmacokinetic parameters?

  • Isotopic Tracing : Co-administer deuterated and non-deuterated Penbutolol in a crossover study. Use LC-MS/MS to differentiate isotopic forms in plasma.

  • Kinetic Isotope Effect (KIE) Calculation : Compare elimination rate constants (k) between forms:

    KIE=kHkD\text{KIE} = \frac{k_{\text{H}}}{k_{\text{D}}}

    Report KIE values with 95% confidence intervals derived from bootstrap resampling .

Q. What are best practices for presenting rac-Penbutolol-d9 research data in publications to ensure reproducibility?

  • Tables : Follow journal guidelines (e.g., Roman numerals, footnotes with abbreviations). Example:

    Parameterrac-Penbutolol-d9Penbutolol (Control)
    t1/2t_{1/2} (h)5.2 ± 0.34.8 ± 0.2
    CmaxC_{\text{max}} (ng/mL)120 ± 10115 ± 8
  • Statistical Reporting : Specify tests used (e.g., ANOVA, Tukey’s post-hoc) and exact p-values (e.g., p = 0.032, not p < 0.05).

  • Data Deposition : Share raw spectra/chromatograms in repositories like Zenodo, citing DOIs in the methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.